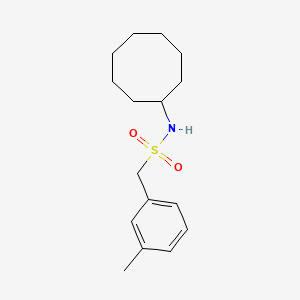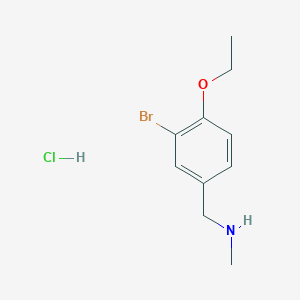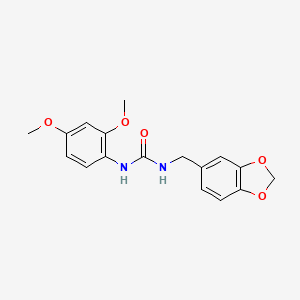![molecular formula C24H22N4O3 B4627548 5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions or condensation methods, utilizing key precursors like aminouracil, isocyanates, or isothiocyanates, leading to novel structures through cycloaddition or Michael-type reactions. For example, Prajapati and Thakur (2005) demonstrated a facile one-pot synthesis method for pyrimido[4,5-d]pyrimidine derivatives, offering a convenient route for synthesizing such complex molecules under thermal conditions (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interactions. Crystallographic analysis often reveals significant insights into their conformation, hydrogen bonding, and overall 3D structure, contributing to our understanding of their reactivity and potential applications. For instance, Mohan et al. (2003) detailed the crystal and molecular structures of related pyrimidinethione derivatives, highlighting the importance of intramolecular and intermolecular hydrogen bonds in defining the compounds' structures (Mohan et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various nucleophiles, electrophiles, or through photochemical processes, leading to a wide array of chemical transformations. For example, Hirota et al. (1985) explored the reactivities of dimethylaminomethylene-uracil derivatives towards different active methylene compounds, revealing pathways to synthesize pyrido[2,3-d]pyrimidine-2,4-dione derivatives (Hirota et al., 1985).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, are critical for understanding the material's behavior under different conditions. For example, Nagarajaiah and Begum (2015) provided insights into the characterization of thiazolo[3,2-a]pyrimidine derivatives, which could offer parallels in understanding the physical properties of similar compounds (Nagarajaiah & Begum, 2015).
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for exploring the utility of these compounds in various scientific and industrial applications. The work of Beck and Gajewski (1976) on the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones, by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides, provides an example of understanding the chemical properties of related compounds (Beck & Gajewski, 1976).
Applications De Recherche Scientifique
Synthesis of Novel Pyrimidine Derivatives Research into the chemical properties and synthesis methodologies of pyrimidine derivatives, including compounds similar to the one , has led to the development of various novel pyrimidine derivatives. These derivatives are synthesized through reactions with heterocumulenes, such as aryl isocyanates and isothiocyanates, yielding products in excellent yields after elimination and tautomerisation processes. This synthesis provides a direct method for creating new pyrimidopyrimidine derivatives under thermal conditions, showcasing the versatility of pyrimidine-based compounds in chemical synthesis (Prajapati & Thakur, 2005).
Formation of Pyrrolone and Thiopyrrolone Enamine Derivatives Further investigations into the chemical behavior of pyrimidine analogs have resulted in the synthesis of enamine derivatives of 1-methyl-2-phenyl-5-pyrrolone and 5-thiopyrrolone. These compounds are obtained through reactions with amines, leading to a variety of dimethylaminomethylene derivatives. This research highlights the potential for creating diverse chemical structures starting from pyrimidine and pyrrolone bases, which could be of interest for developing new materials or pharmaceuticals (Kvitko & Sokolova, 1972).
Development of Novel Polyimides On the materials science front, pyrimidine derivatives have been utilized in the synthesis of novel polyimides with pyridine bridges. These materials are synthesized from aromatic dianhydrides and diamines, showing significant solubility in aprotic solvents and excellent thermal stability. This research demonstrates the application of pyrimidine-based compounds in creating new polymers with potential uses in various industries, including electronics and aerospace due to their strong mechanical properties and thermal resistance (Wang et al., 2006).
Exploration of Structural Properties Studies focusing on the structural properties of pyrimidine derivatives, such as the barrier to rotation around certain chemical bonds, have provided insights into the molecular dynamics of these compounds. This research is vital for understanding the reactivity and potential applications of pyrimidine-based compounds in more complex chemical reactions and materials science (Karlsen et al., 2002).
Propriétés
IUPAC Name |
(5E)-5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-6-4-7-20(14-16)28-23(30)21(22(29)25-24(28)31)15-19-8-5-13-27(19)18-11-9-17(10-12-18)26(2)3/h4-15H,1-3H3,(H,25,29,31)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBMGTDXKTYFSJ-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)N(C)C)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)N(C)C)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)

![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)
![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)